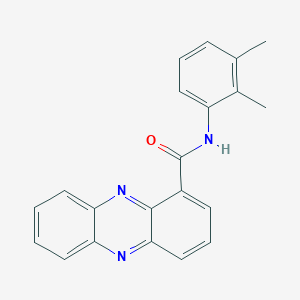

N-(2,3-dimethylphenyl)phenazine-1-carboxamide

CAS No.: 300570-81-4

Cat. No.: VC11799146

Molecular Formula: C21H17N3O

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300570-81-4 |

|---|---|

| Molecular Formula | C21H17N3O |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | N-(2,3-dimethylphenyl)phenazine-1-carboxamide |

| Standard InChI | InChI=1S/C21H17N3O/c1-13-7-5-11-16(14(13)2)24-21(25)15-8-6-12-19-20(15)23-18-10-4-3-9-17(18)22-19/h3-12H,1-2H3,(H,24,25) |

| Standard InChI Key | GCBNHVRADXQGPB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C |

| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a planar phenazine backbone, a tricyclic aromatic system comprising two benzene rings fused to a central pyrazine ring. The carboxamide group at position 1 introduces a polar moiety, while the 2,3-dimethylphenyl substituent adds steric bulk and lipophilicity. The SMILES notation and InChIKey confirm its regiochemistry .

Computational Descriptors

Key physicochemical properties include:

These properties suggest moderate solubility in organic solvents and potential for membrane permeability, critical for biological activity.

Synthetic Methodologies

Buchwald–Hartwig Amination

A regioselective approach involves coupling 4,5-dialkoxy-2-nitroaniline with 1-bromo-2-nitrobenzene derivatives via Buchwald–Hartwig amination. For example, reaction with 2-bromo-4-(tert-butyl)-1-nitrobenzene yields bis(2-nitrophenyl)amine intermediates, which undergo tandem reduction-oxidation using to form the phenazine core . This method achieves yields up to 96% for intermediates and 82% for final products .

Carbodiimide-Mediated Coupling

Alternative routes employ carbodiimide reagents (e.g., DCC, EDC) to conjugate phenazine-1-carboxylic acid with 2,3-dimethylaniline. This method avoids harsh conditions but requires careful purification to isolate the carboxamide product.

Table 1: Comparative Synthesis Yields

| Method | Intermediate Yield (%) | Final Product Yield (%) |

|---|---|---|

| Buchwald–Hartwig | 92–96 | 55–88 |

| Carbodiimide Coupling | N/A | 60–75 (estimated) |

Biological Activities and Mechanisms

Antitumor Activity

In vivo studies on murine models revealed that phenazine carboxamides exhibit dose-dependent cytotoxicity against P388 leukemia and Lewis lung carcinoma. Substituent electronegativity correlates with activity; electron-withdrawing groups enhance DNA intercalation, disrupting replication . N-(2,3-Dimethylphenyl)phenazine-1-carboxamide’s dimethylphenyl group may stabilize intercalation via hydrophobic interactions .

Cytotoxicity Profiling

Testing on LoVo human colon adenocarcinoma cells showed that derivative 5f (7-(tert-butyl)-3-isobutoxy-2-(octyloxy)phenazine) reduced viability by 50% at 10 µM, suggesting the parent compound’s potential as a chemotherapeutic scaffold .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

The compound’s high lipophilicity () predicts favorable absorption but may limit aqueous solubility. In silico models suggest moderate hepatic metabolism via cytochrome P450 enzymes, with potential glucuronidation of the carboxamide group .

Toxicity Data

Future Directions and Applications

Drug Development

Structural optimization could enhance selectivity:

-

Introducing sulfonamide groups to improve solubility.

-

Varying alkyl chain lengths on the dimethylphenyl group to modulate lipophilicity .

Material Science

Phenazines’ redox activity makes them candidates for organic semiconductors. The dimethylphenyl moiety’s steric effects may stabilize charge transport in thin-film devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume